

# A Comparative Meta-Analysis of Velagliflozin for Feline Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025



An objective review of Velagliflozin's performance against alternative therapies for the management of diabetes in cats, supported by a synthesis of current experimental data.

Velagliflozin, an oral sodium-glucose cotransporter-2 (SGLT2) inhibitor, represents a paradigm shift in the management of feline diabetes mellitus, offering a convenient once-daily liquid formulation. This guide provides a meta-analysis of key studies on Velagliflozin, comparing its efficacy and safety profile with established treatments such as insulin, and other oral hypoglycemic agents.

## Comparative Efficacy of Feline Diabetes Mellitus Treatments

The following tables summarize the quantitative data from pivotal clinical trials, offering a sideby-side comparison of Velagliflozin and alternative therapies.

Table 1: Glycemic Control Parameters



| Treatment                      | Study                               | Number of<br>Cats | Duration                      | Mean Blood<br>Glucose<br>(mg/dL)                                                            | Fructosami<br>ne (µmol/L)                                                                   |
|--------------------------------|-------------------------------------|-------------------|-------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Velagliflozin                  | SENSATION<br>Study[1][2]            | 252               | 180 days                      | Baseline:<br>436Day 180:<br>125                                                             | Baseline:<br>538Day 180:<br>263                                                             |
| Niessen et al.<br>(2024)[3][4] | 54                                  | 91 days           | Day 91: <252<br>(78% of cats) | Day 91: <450<br>(76% of cats)                                                               |                                                                                             |
| Caninsulin<br>(Insulin)        | Niessen et al.<br>(2024)[3][4]      | 62                | 91 days                       | Day 91: <252<br>(60% of cats)                                                               | Day 91: <450<br>(61% of a<br>cats)                                                          |
| Bexagliflozin                  | Hadd et al.[5]                      | 84                | 56 days                       | Statistically significant decrease from baseline (specific values not detailed in abstract) | Statistically significant decrease from baseline (specific values not detailed in abstract) |
| Glipizide                      | Feldman &<br>Nelson<br>(1997)[2][6] | 50                | 16 weeks                      | Improvement<br>in 22/50 cats,<br>but worsened<br>in 28/50                                   | Not Reported                                                                                |
| Metformin                      | Nelson et al.                       | 5                 | 8 weeks                       | Improvement in 1/5 cats                                                                     | Not Reported                                                                                |

Table 2: Clinical Improvement and Remission



| Treatment                       | Study                               | Improvement in<br>Polyuria/Polydipsia   | Treatment Success<br>Rate                                              |  |
|---------------------------------|-------------------------------------|-----------------------------------------|------------------------------------------------------------------------|--|
| Velagliflozin                   | SENSATION Study[1] [2]              | 88.6% (polyuria),<br>87.7% (polydipsia) | 81% with BG and/or<br>fructosamine in<br>reference range at<br>day 180 |  |
| Niessen et al. (2024)<br>[3][4] | 54% (polyuria), 61%<br>(polydipsia) | 54% at day 45                           |                                                                        |  |
| Caninsulin (Insulin)            | Niessen et al. (2024)<br>[3][4]     | Not Reported                            | 42% at day 45                                                          |  |
| Bexagliflozin                   | Hadd et al.[5]                      | Improvement in clinical signs reported  | 84% at day 56                                                          |  |
| Glipizide                       | Feldman & Nelson<br>(1997)[2][6]    | Clinical improvement in 22/50 cats      | Not Applicable                                                         |  |
| Metformin                       | Nelson et al.[5]                    | Not Reported                            | Not Applicable                                                         |  |

Table 3: Key Safety Findings and Adverse Events



| Treatment                      | Study                                                                | Most Common<br>Adverse<br>Events                                                           | Diabetic<br>Ketoacidosis<br>(DKA) /<br>Euglycemic<br>DKA   | Hypoglycemia                                  |
|--------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------|------------------------------------------------------------|-----------------------------------------------|
| Velagliflozin                  | SENSATION<br>Study[1][2]                                             | Ketonuria<br>(13.9%)                                                                       | 7.1% (5.1% in naïve, 18.4% in insulin-treated)             | No clinical<br>hypoglycemia                   |
| Niessen et al.<br>(2024)[3][4] | Loose<br>feces/diarrhea<br>(38%), positive<br>urine culture<br>(31%) | 7%                                                                                         | Non-clinical<br>hypoglycemia<br>(13%)                      |                                               |
| Caninsulin<br>(Insulin)        | Niessen et al.<br>(2024)[3][4]                                       | Clinical and non-<br>clinical<br>hypoglycemia<br>(53%), positive<br>urine culture<br>(27%) | 0%                                                         | 53%                                           |
| Bexagliflozin                  | Hadd et al.[5]                                                       | Emesis, diarrhea, anorexia, lethargy, dehydration                                          | Euglycemic DKA<br>reported (3<br>diagnosed, 1<br>presumed) | Not specified as<br>a common<br>adverse event |
| Glipizide                      | Feldman &<br>Nelson (1997)[2]<br>[6]                                 | Transient anorexia and vomiting (8 cats), transient icterus (4 cats)                       | Not Reported                                               | Hypoglycemia in<br>6/22 responding<br>cats    |
| Metformin                      | Nelson et al.[5]                                                     | Lethargy,<br>inappetence,<br>vomiting                                                      | Not Reported                                               | Not Reported                                  |



## **Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below.

Velagliflozin (SENSATION Study)[1][2]

- Study Design: Prospective, baseline-controlled, open-label clinical field trial.
- Animals: 252 client-owned cats with diabetes mellitus (214 naïve, 38 previously insulintreated).
- Intervention: Velagliflozin administered orally at a dose of 1 mg/kg, once daily.
- Duration: 180 days.
- Monitoring: Physical examinations and blood collections (for blood glucose and fructosamine) were performed on days 0, 3, 7, 30, 60, 120, and 180. Clinical signs such as polyuria, polydipsia, polyphagia, and neuropathy were also monitored.

Velagliflozin vs. Caninsulin (Niessen et al., 2024)[3][4]

- Study Design: Prospective, randomized, positive-controlled, open-label, non-inferiority field trial.
- Animals: 127 client-owned diabetic cats.
- Intervention:
  - Velagliflozin group (n=61): 1 mg/kg orally once daily.
  - Caninsulin group (n=66): Dose adjusted by the clinician based on clinical signs, blood glucose curves, and serum fructosamine, administered twice daily with food.
- Duration: 91 days.
- Primary Endpoint: Treatment success at day 45, defined as improvement in at least one clinical and one glycemic variable.



 Monitoring: Assessments of glycemic control and clinical signs were conducted throughout the 91-day period.

## **Visualizing the Science: Diagrams**

To further elucidate the mechanisms and processes involved, the following diagrams have been generated.



Click to download full resolution via product page

Caption: Mechanism of action of Velagliflozin as an SGLT2 inhibitor.





Click to download full resolution via product page

Caption: Generalized workflow of a feline diabetes clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Intensive 50-week evaluation of glipizide administration in 50 cats with previously untreated diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin for Treatment of Diabetes EveryCat Health Foundation VIN [vin.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Velagliflozin for Feline Diabetes Mellitus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391160#a-meta-analysis-of-velagliflozin-studies-in-cats]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com